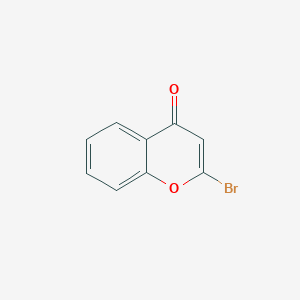
2-Bromo-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4H-chromen-4-one is a heterocyclic compound that belongs to the chromenone family It is characterized by a benzene ring fused to a dihydropyranone ring, with a bromine atom attached at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4H-chromen-4-one can be achieved through various methods. One common approach involves the bromination of 4H-chromen-4-one using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane . The reaction typically proceeds at room temperature or under mild heating conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The choice of brominating agent and solvent, as well as reaction conditions, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 2-azido-4H-chromen-4-one or 2-thiocyanato-4H-chromen-4-one.
Oxidation: Formation of this compound derivatives with additional oxygen functionalities.
Reduction: Formation of 2-bromo-4H-chroman-4-ol.
Applications De Recherche Scientifique
2-Bromo-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . Additionally, its bromine atom can participate in halogen bonding, enhancing its binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
2-Bromo-4H-chromen-4-one can be compared with other chromenone derivatives, such as:
4H-Chromen-4-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Chloro-4H-chromen-4-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
2-Fluoro-4H-chromen-4-one: Contains a fluorine atom, which affects its electronic properties and reactivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can participate in unique chemical interactions and enhance its biological activity.
Propriétés
IUPAC Name |
2-bromochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPYHLAUVVJOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

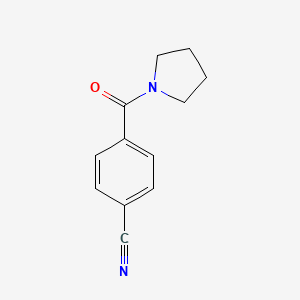
![3-(4-Bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13913074.png)

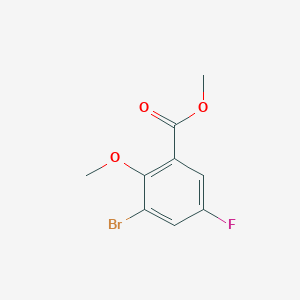
![5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13913097.png)
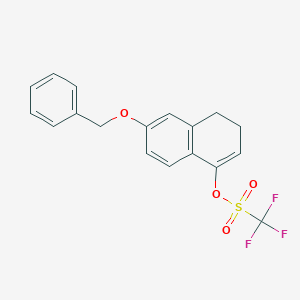
![(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B13913109.png)
![4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B13913124.png)
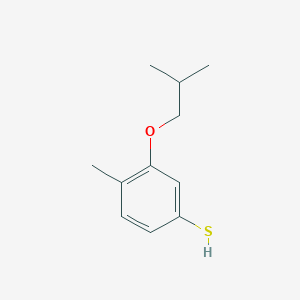
![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13913140.png)


![Methyl 5-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13913154.png)
